Phenoxathiin-4-boronic acid

描述

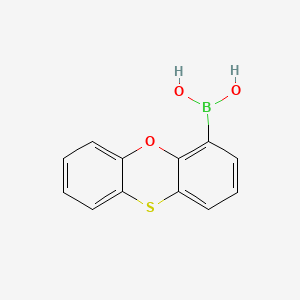

Phenoxathiin-4-boronic acid is an organic compound with the molecular formula C12H9BO3S. It is a boronic acid derivative of phenoxathiin, a sulfur-containing heterocycle.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of phenoxathiin-4-boronic acid typically involves a multi-step process. One common method starts with the ortho-thioarylation of phenols using N-(2-bromophenylthio)succinimide, catalyzed by iron(III) triflimide and bis(4-methoxyphenyl)sulfane. The resulting thioarylated products are then subjected to a copper-mediated Ullmann-type C–O bond-forming cyclization reaction to yield phenoxathiins . The final step involves the conversion of phenoxathiin derivatives to this compound through reactions with boron reagents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of catalysts and reagents is also optimized to reduce costs and environmental impact .

化学反应分析

Types of Reactions: Phenoxathiin-4-boronic acid undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation to form this compound derivatives with different oxidation states.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products:

Suzuki–Miyaura Coupling: The major products are biaryl compounds or other coupled products depending on the halide used.

Oxidation and Reduction: Various oxidized or reduced derivatives of this compound.

科学研究应用

Biomedical Applications

1. Drug Delivery Systems

4-POBA has been extensively studied for its role in developing smart drug delivery systems. Its ability to form complexes with glucose makes it particularly useful in diabetes management. Research indicates that 4-POBA can be conjugated with polymers like chitosan to create glucose-sensitive carriers that release insulin in response to blood sugar levels. This mechanism allows for controlled drug release, enhancing therapeutic efficacy while minimizing side effects .

2. Cancer Therapy

The conjugation of 4-POBA with various polymeric materials has shown promise in targeted cancer therapies. For instance, studies have demonstrated that nanoparticles functionalized with 4-POBA exhibit improved cellular uptake in tumor cells compared to non-functionalized counterparts. This enhanced targeting capability is attributed to the specific interactions between the boronic acid group and tumor-associated carbohydrates .

3. Antibacterial Applications

Research has also highlighted the antibacterial properties of phenoxathiin derivatives, including 4-POBA. These compounds can inhibit bacterial growth through mechanisms involving the disruption of bacterial cell walls or interference with metabolic pathways . The development of boronic acid-based antibacterial agents is an area of active investigation, particularly against resistant strains.

Sensor Technology

1. Carbohydrate Sensors

Phenoxathiin-4-boronic acid is being explored as a component in carbohydrate sensors due to its ability to change fluorescence upon binding with sugars. This property enables the development of sensitive detection methods for glucose and other carbohydrates, which are critical in diabetes monitoring and food quality control . The binding affinity of 4-POBA for various sugars has been quantified, showing potential for high sensitivity in diagnostic applications.

Case Studies

作用机制

The mechanism of action of phenoxathiin-4-boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The compound can interact with molecular targets through its boronic acid group, which can form complexes with hydroxyl groups on proteins and other biomolecules .

相似化合物的比较

Phenoxathiin-4-boronic acid can be compared with other boronic acids and phenoxathiin derivatives:

Isoquinoline-7-boronic acid: Similar in its ability to bind with diols and used in fluorescent sensors.

Phenoxathiin-4-iodide and Phenoxathiin-4-bromide: These compounds are precursors in the synthesis of this compound and share similar structural features.

生物活性

Phenoxathiin-4-boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound (C₁₂H₉BO₃S) is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its biological activity, particularly in enzyme inhibition and drug design.

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In a study evaluating various boronic acid derivatives, it was found that this compound had an IC₅₀ of approximately 7.05 nM against certain cancer cell lines, indicating potent growth inhibition capabilities .

Table 1: Anticancer Activity of this compound

| Compound | Cell Line | IC₅₀ (nM) |

|---|---|---|

| This compound | U266 (Multiple Myeloma) | 7.05 |

| Bortezomib | U266 | 50 |

The mechanism of action involves the inhibition of proteasome activity, leading to cell cycle arrest at the G2/M phase, which is critical for cancer cell proliferation .

2. Antimicrobial Activity

This compound also shows promising antimicrobial properties. A derivative synthesized from phenyl boronic acid exhibited significant antibacterial activity against Escherichia coli with an effective concentration of 6.50 mg/mL .

Table 2: Antimicrobial Activity of Boronic Acid Derivatives

| Compound | Microorganism | Effective Concentration (mg/mL) |

|---|---|---|

| This compound | Escherichia coli | 6.50 |

| Quercetin-derived boron compound | Staphylococcus aureus | Not specified |

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. The compound demonstrated strong free radical scavenging abilities with IC₅₀ values comparable to established antioxidants .

Table 3: Antioxidant Activity Assays

| Assay Type | IC₅₀ Value (µg/mL) |

|---|---|

| DPPH Scavenging | 0.14 |

| ABTS Radical Scavenging | 0.11 |

Case Study 1: Anticancer Efficacy in Preclinical Models

A preclinical study assessed the efficacy of this compound in mouse models bearing human cancer xenografts. The treatment resulted in a significant reduction in tumor size compared to control groups, supporting its potential as a lead compound for further development .

Case Study 2: Formulation Development

In another study, a cream formulation containing a derivative of this compound was developed and tested for dermatological applications. The formulation was found to be safe and effective, showing no significant adverse effects on healthy skin cells while exerting cytotoxic effects on cancerous cells (IC₅₀ = 18.76 µg/mL against MCF-7 cells) .

属性

IUPAC Name |

phenoxathiin-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BO3S/c14-13(15)8-4-3-7-11-12(8)16-9-5-1-2-6-10(9)17-11/h1-7,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIENVBUXFRSCLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)SC3=CC=CC=C3O2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370266 | |

| Record name | Phenoxathiin-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100124-07-0 | |

| Record name | B-4-Phenoxathiinylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100124-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxathiin-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Phenoxathiin-4-boronic acid interact with sugars and what are the downstream effects?

A1: this compound (4-POBA) interacts with sugars through reversible covalent bonding. The boronic acid moiety of 4-POBA forms boronate esters with the cis-diol groups present in sugars []. This interaction triggers a change in the electronic environment of the phenoxathiin ring system, leading to a measurable change in fluorescence intensity [].

Q2: Is there any information available on the specific spectroscopic properties of this compound, like its molecular formula and weight?

A2: Unfortunately, the provided research abstract [] does not delve into the specific spectroscopic data, molecular weight, or formula of this compound. Further research or access to the full paper would be required to obtain this information.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。